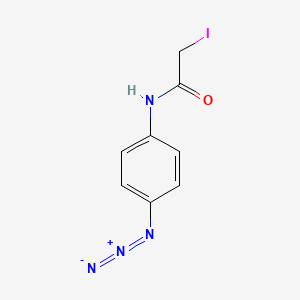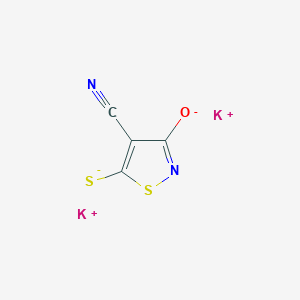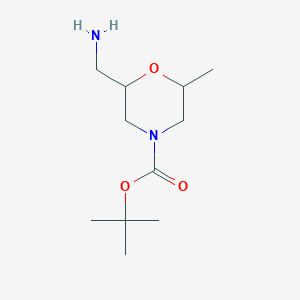![molecular formula C12H14N2 B6598906 ethyl[(isoquinolin-8-yl)methyl]amine CAS No. 1694951-38-6](/img/structure/B6598906.png)
ethyl[(isoquinolin-8-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[(isoquinolin-8-yl)methyl]amine (EIMA) is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of isoquinoline and is used to study the effects of different drugs on the body. EIMA has many advantages over other compounds due to its ability to pass through the blood-brain barrier, making it an ideal tool for studying the pharmacology of drugs.
Applications De Recherche Scientifique
Ethyl[(isoquinolin-8-yl)methyl]amine is used in a wide variety of scientific research applications. It is used to study the effects of different drugs on the body, particularly in the fields of biochemistry and physiology. It is also used to study the pharmacology of drugs, as it has the ability to pass through the blood-brain barrier. In addition, this compound is used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
Mécanisme D'action
Ethyl[(isoquinolin-8-yl)methyl]amine is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It is also believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which is believed to be beneficial in the treatment of depression. It has also been shown to reduce levels of dopamine, which is believed to be beneficial in the treatment of anxiety. In addition, this compound has been shown to reduce levels of cortisol, which is believed to be beneficial in the treatment of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl[(isoquinolin-8-yl)methyl]amine in laboratory experiments is that it is able to pass through the blood-brain barrier, making it an ideal tool for studying the pharmacology of drugs. In addition, this compound is relatively easy to synthesize and is relatively stable in solution. However, one limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving ethyl[(isoquinolin-8-yl)methyl]amine. One potential direction is to further explore its effects on the serotonin and dopamine systems, as well as its effects on the cardiovascular system. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of depression, anxiety, and stress. Finally, further research is needed to explore the potential side effects of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
Ethyl[(isoquinolin-8-yl)methyl]amine can be synthesized from isoquinoline by a two-step process. In the first step, isoquinoline is reacted with a base such as sodium hydroxide or potassium hydroxide to form a salt. This salt is then reacted with an amine such as ethylamine to form this compound.
Propriétés
IUPAC Name |
N-(isoquinolin-8-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9,13H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUATUPBIUZZDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)





![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)



![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)
